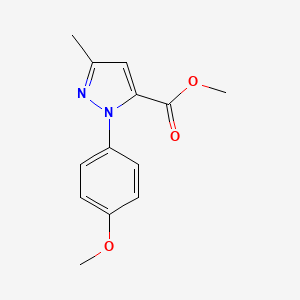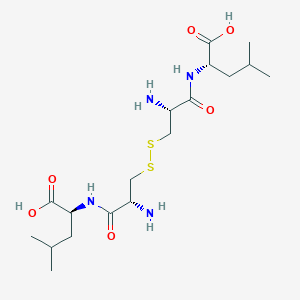![molecular formula C11H17N3O B1447251 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole CAS No. 1955561-37-1](/img/structure/B1447251.png)
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
The compound “3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as “N-({2-azaspiro[4.5]decan-4-yl}methyl)-2-methoxyacetamide”, has been reported . Another related compound, “4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one”, was prepared and allowed to react with nitrogen nucleophiles to give the corresponding hydrazones .Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole” are not documented, related compounds have been studied. For instance, “4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one” was allowed to react with nitrogen nucleophiles to give corresponding hydrazones .Applications De Recherche Scientifique
Pharmaceutical Analysis and Quality Control
The compound has been utilized in the development and validation of analytical methods for pharmaceuticals. For instance, in the quality control of Gabapentin , an impurity known as 2-Azaspiro[4.5]decan-3-one is measured using quantitative NMR (qNMR) spectroscopy . This method ensures the purity and safety of pharmaceutical products by accurately quantifying potential impurities.
Neuropharmacology
In neuropharmacological research, derivatives of Azaspirodecan oxadiazole are explored for their potential therapeutic effects. Gabapentin, which can form a related impurity through intramolecular cyclization, is used to treat conditions like epilepsy and neuropathic pain . The study of such impurities can lead to a better understanding of drug stability and efficacy.
Synthetic Chemistry
This compound serves as a building block in synthetic chemistry for the creation of heterocyclic compounds. Its unique structure allows for the synthesis of various novel molecules, which can have diverse applications in medicinal chemistry and materials science.
Enzyme Inhibition Studies
It has been used as an inhibitor in studies of the enzyme thymidylate synthase. By inhibiting this enzyme, researchers can explore therapeutic avenues for diseases such as cancer, where the inhibition of DNA synthesis is a key treatment strategy.
Coordination Chemistry
The compound finds application in coordination chemistry, where it acts as a ligand to form coordination complexes. These complexes can be studied for their catalytic properties or potential use in electronic materials.
Medicinal Chemistry
In medicinal chemistry, the compound has been part of the discovery process for allosteric inhibitors targeting SHP2, a protein involved in cell signaling pathways . Such inhibitors can have significant implications in the treatment of diseases like cancer.
Propriétés
IUPAC Name |
3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-4-11(5-3-1)7-12-6-9(11)10-13-8-15-14-10/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBXOKUDQUVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2C3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)









